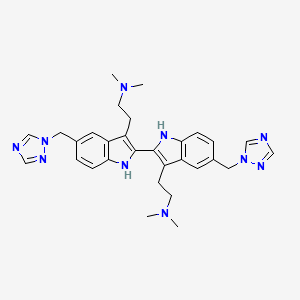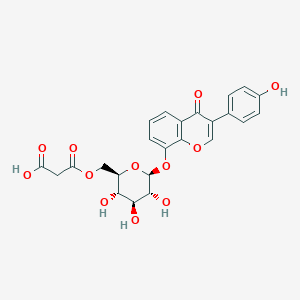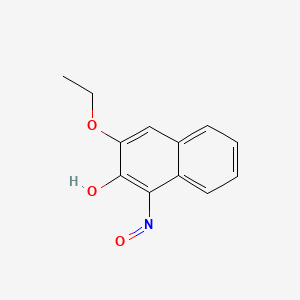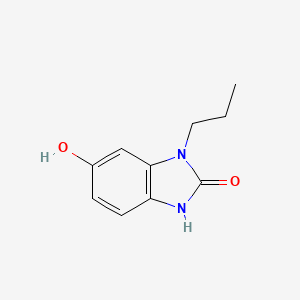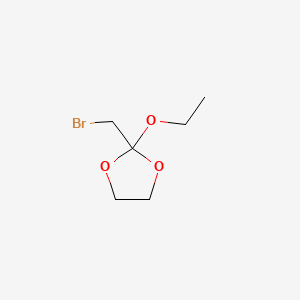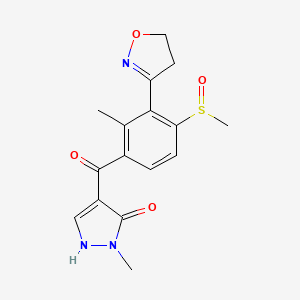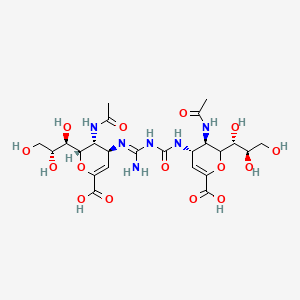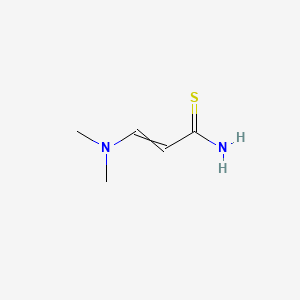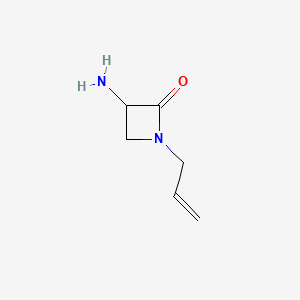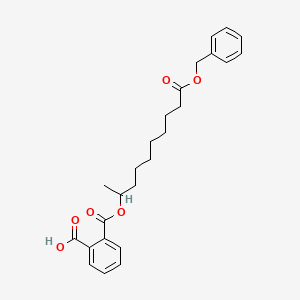
2-(((10-(Benzyloxy)-10-oxodecan-2-yl)oxy)carbonyl)benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monocarboxyisodecyl Phthalate Benzyl Ester is a chemical compound belonging to the class of phthalate esters Phthalate esters are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity
准备方法
Synthetic Routes and Reaction Conditions: Monocarboxyisodecyl Phthalate Benzyl Ester can be synthesized through the esterification of monocarboxyisodecyl phthalate with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of Monocarboxyisodecyl Phthalate Benzyl Ester involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the required temperature and maintained under reflux conditions. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure ester.
化学反应分析
Types of Reactions: Monocarboxyisodecyl Phthalate Benzyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.
Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Transesterification: This reaction often requires an alcohol and a catalyst, such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Monocarboxyisodecyl phthalate and benzyl alcohol.
Reduction: Monocarboxyisodecyl alcohol and benzyl alcohol.
Transesterification: Various esters depending on the alcohol used in the reaction.
科学研究应用
Monocarboxyisodecyl Phthalate Benzyl Ester has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to endocrine disruption.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in coatings and adhesives.
作用机制
The mechanism of action of Monocarboxyisodecyl Phthalate Benzyl Ester involves its interaction with various molecular targets. As a plasticizer, it embeds itself within the polymer matrix, increasing the flexibility and durability of the material. In biological systems, it may interact with cellular membranes, altering their permeability and potentially disrupting normal cellular functions. The exact molecular pathways involved in its biological effects are still under investigation.
相似化合物的比较
Monocarboxyisodecyl Phthalate Benzyl Ester can be compared with other phthalate esters such as:
- Diethyl Phthalate
- Dibutyl Phthalate
- Diisobutyl Phthalate
- Di(2-ethylhexyl) Phthalate
Uniqueness: Monocarboxyisodecyl Phthalate Benzyl Ester is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Compared to other phthalate esters, it may offer different levels of plasticizing efficiency and stability, making it suitable for specific applications where these properties are desired.
属性
分子式 |
C25H30O6 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
2-(10-oxo-10-phenylmethoxydecan-2-yl)oxycarbonylbenzoic acid |
InChI |
InChI=1S/C25H30O6/c1-19(31-25(29)22-16-11-10-15-21(22)24(27)28)12-6-3-2-4-9-17-23(26)30-18-20-13-7-5-8-14-20/h5,7-8,10-11,13-16,19H,2-4,6,9,12,17-18H2,1H3,(H,27,28) |
InChI 键 |
VGELOXIYYJGIKB-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCCCCCC(=O)OCC1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
